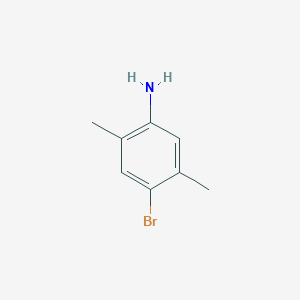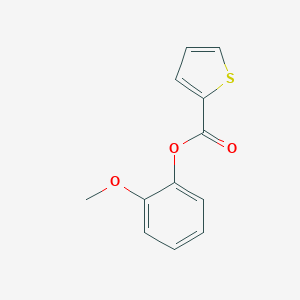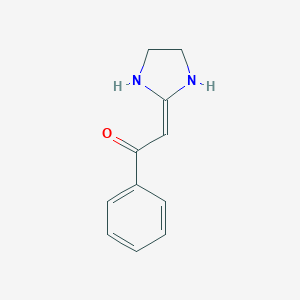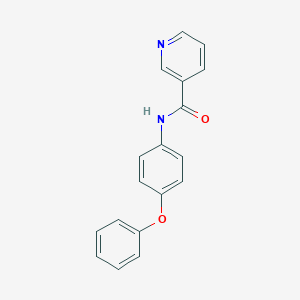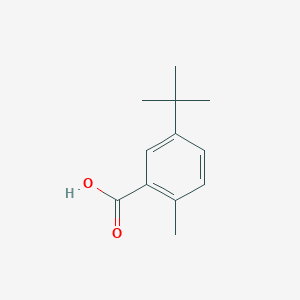
Maclura pomifera lectin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known uses or significance in scientific research or industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions.
Industrial Production Methods: Discuss any known industrial production methods, including large-scale synthesis and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions.
Major Products: Describe the major products formed from these reactions.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to its use in:
Chemistry: Discuss its role in chemical research, such as a reagent or catalyst.
Biology: Explain its biological significance, such as its role in cellular processes or as a biomolecule.
Medicine: Describe any medical applications, such as its use in drug development or as a therapeutic agent.
Industry: Highlight any industrial applications, such as its use in manufacturing or as a material.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects, including:
Molecular Targets: Identify the molecular targets of the compound.
Pathways Involved: Describe the pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness.
List of Similar Compounds: Provide a list of similar compounds and discuss their similarities and differences.
Conclusion
Summarize the key points discussed in the article and highlight the significance of the compound in scientific research and industry.
Propiedades
IUPAC Name |
[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H207N2O23P/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-81-98(117)128-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(133-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(131-109(103)123)89-127-110-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)129-99(118)82-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)132-110)135-136(124,125)126)134-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)130-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122-123H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,124,125,126)/t90-,91-,92-,93-,94+,95+,103+,104+,105+,106+,107+,108+,109-,110+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUNRJTNFESSC-DPBDWXOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@H](CCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H207N2O23P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145891 |
Source


|
| Record name | Coumpound 514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1956.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103530-99-0 |
Source


|
| Record name | Coumpound 514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
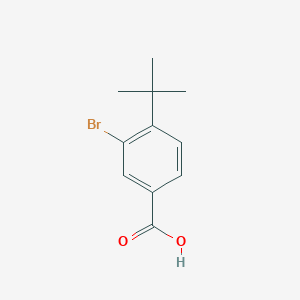
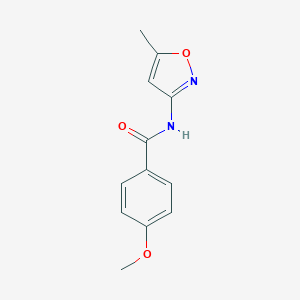
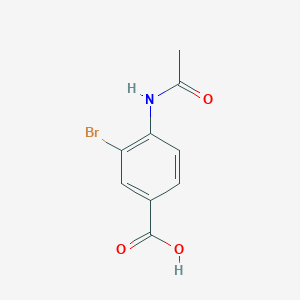
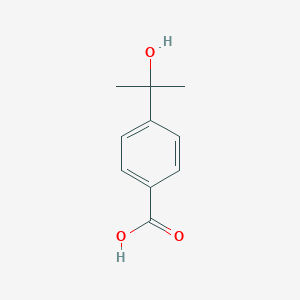
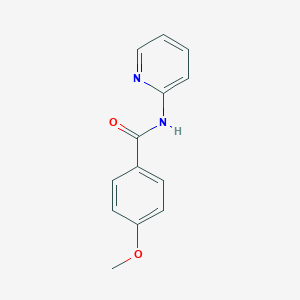
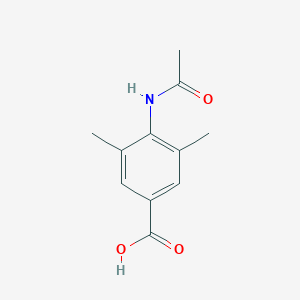
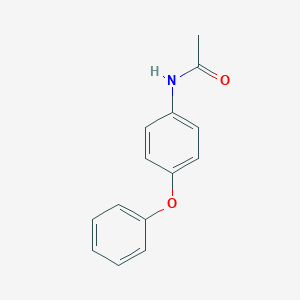
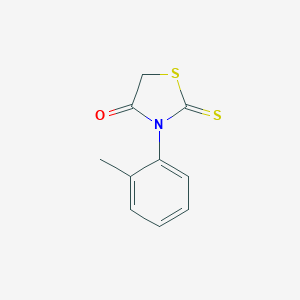
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
